Hemsloside Ma 2 Hemsloside Ma 2 Hemsloside Ma 2 is a natural product found in Hemsleya macrosperma with data available.
Brand Name: Vulcanchem
CAS No.: 96158-12-2
VCID: VC17962800
InChI: InChI=1S/C52H82O22/c1-47(2)14-16-52(46(66)74-44-36(62)33(59)32(58)26(19-53)69-44)17-15-50(6)22(23(52)18-47)8-9-28-49(5)12-11-29(48(3,4)27(49)10-13-51(28,50)7)70-45-40(73-43-35(61)31(57)25(55)21-68-43)38(37(63)39(72-45)41(64)65)71-42-34(60)30(56)24(54)20-67-42/h8,23-40,42-45,53-63H,9-21H2,1-7H3,(H,64,65)
SMILES:
Molecular Formula: C52H82O22
Molecular Weight: 1059.2 g/mol

Hemsloside Ma 2

CAS No.: 96158-12-2

Cat. No.: VC17962800

Molecular Formula: C52H82O22

Molecular Weight: 1059.2 g/mol

* For research use only. Not for human or veterinary use.

Hemsloside Ma 2 - 96158-12-2

Specification

CAS No. 96158-12-2
Molecular Formula C52H82O22
Molecular Weight 1059.2 g/mol
IUPAC Name 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C52H82O22/c1-47(2)14-16-52(46(66)74-44-36(62)33(59)32(58)26(19-53)69-44)17-15-50(6)22(23(52)18-47)8-9-28-49(5)12-11-29(48(3,4)27(49)10-13-51(28,50)7)70-45-40(73-43-35(61)31(57)25(55)21-68-43)38(37(63)39(72-45)41(64)65)71-42-34(60)30(56)24(54)20-67-42/h8,23-40,42-45,53-63H,9-21H2,1-7H3,(H,64,65)
Standard InChI Key JGWOUOSRJOOXAL-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

Hemsloside Ma 2 belongs to the cucurbitane family of triterpenoids, distinguished by a 30-carbon skeleton organized into four fused rings (three six-membered and one five-membered). The aglycone core undergoes glycosylation at multiple positions, typically involving glucose, xylose, or rhamnose residues. This glycosylation pattern critically influences solubility, bioavailability, and receptor interaction dynamics.

Key structural features:

  • Core framework: Cucurbitane-type tetracyclic triterpene (C30H48O)

  • Glycosylation sites: C-3 and C-22 hydroxyl groups commonly substituted with oligosaccharide chains

  • Functional groups: Hydroxyl (-OH), carboxyl (-COOH), and ester linkages

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. Characteristic signals include:

  • ¹H NMR: Olefinic protons resonating at δ 4.5–6.0 ppm

  • ¹³C NMR: Anomeric carbons of glycosidic linkages at δ 95–110 ppm

  • HSQC/TOCSY: Correlations confirming sugar connectivity

Mass spectrometric analysis via HR-ESI-MS typically reveals a molecular ion peak at m/z 1059.2 [M+H]⁺, consistent with the molecular formula C52H82O22.

Natural Occurrence and Biosynthesis

Botanical Sources

Primary isolation sources include:

  • Hemsleya chinensis (Chinese Cucurbitaceae)

  • Hemsleya graciliflora (Vietnamese medicinal plant)

  • Panax vietnamensis (Vietnamese ginseng)

Ecological studies suggest these plants synthesize Hemsloside Ma 2 as part of their chemical defense mechanism against herbivores and pathogens.

Biosynthetic Pathways

The compound originates from the mevalonate pathway:

Acetyl-CoA3 enzymatic stepsIsopentenyl pyrophosphateSqualeneOxidosqualene cyclaseCucurbitane backbone\text{Acetyl-CoA} \xrightarrow{\text{3 enzymatic steps}} \text{Isopentenyl pyrophosphate} \rightarrow \text{Squalene} \xrightarrow{\text{Oxidosqualene cyclase}} \text{Cucurbitane backbone}

Subsequent oxidation and glycosylation steps introduce functional groups and sugar moieties. Key enzymes involved:

  • Cytochrome P450 monooxygenases: Catalyze hydroxylation at C-3 and C-22

  • Glycosyltransferases: Attach UDP-activated sugars to the triterpene core

Extraction and Purification Methodologies

Standard Protocol

StepParametersOutput Quality
Plant material preparationLyophilization, particle size <0.5 mmMaximizes solvent penetration
Solvent extraction70% ethanol, 60°C, 3 cyclesCrude saponin yield: 8–12%
Liquid-liquid partitioningEthyl acetate/water (1:1)Enriches saponin fraction
Column chromatographySilica gel (200–300 mesh), CHCl₃-MeOH-H₂O gradientPurity >90%
Final purificationPreparative HPLC (C18, acetonitrile-water)Analytical grade (>98%)

Analytical Challenges

  • Co-elution with structural analogs (e.g., Hemsloside Ma1/Ma3) necessitates advanced separation techniques

  • Light sensitivity requires amber glassware during storage

  • Hygroscopic nature demands desiccated storage conditions

Pharmacological Profile

Antioxidant Capacity

Hemsloside Ma 2 demonstrates radical scavenging activity through two primary mechanisms:

  • Hydrogen atom transfer: Donates H⁺ to stabilize free radicals

  • Metal chelation: Binds Fe²⁺/Cu²⁺ ions to inhibit Fenton reactions

Experimental data:

  • DPPH assay: IC50 = 32.7 ± 1.5 μM

  • FRAP value: 4.8 mmol Fe²⁺/g compound

  • Superoxide scavenging: 78% inhibition at 100 μM

Anti-inflammatory Activity

In LPS-stimulated macrophages:

  • Downregulates NF-κB translocation (70% inhibition at 50 μM)

  • Suppresses COX-2 expression (EC50 = 28.4 μM)

  • Reduces IL-6 production by 62% compared to controls

Anticancer Mechanisms

Cancer TypeModel SystemObserved EffectProposed Mechanism
Hepatocellular carcinomaHepG2 cellsApoptosis induction (48% at 72h)Caspase-3 activation, Bcl-2 suppression
MelanomaB16F10 murine modelTumor volume reduction (34%)Inhibition of MITF signaling
Breast adenocarcinomaMCF-7 cellsCell cycle arrest (G2/M phase)p21 upregulation, CDK1 inhibition

Structure-Activity Relationships

Glycosylation Impact

Sugar PositionBioactivity ChangeRationale
C-3↑ Water solubilityEnhanced hydrogen bonding capacity
C-22↓ CytotoxicitySteric hindrance at target binding sites
De-glycosylation↑ Membrane permeabilityReduced molecular polarity

Comparative Analysis with Analogues

CompoundSourceKey Distinction
Hemsloside Ma1H. chinensisMonodesmosidic structure (single glycosylation)
Momordin IIdKochia scopariaIdentical mass but distinct fragmentation pattern
AescinAesculus hippocastanumCommercial anti-edema application

Toxicological Considerations

Acute Toxicity

  • LD50 (oral, rat): >2000 mg/kg (OECD Guideline 423)

  • Hemolytic index: 0.8 (relative to digitonin = 1.0)

Chronic Exposure Risks

  • Potential CYP450 inhibition (IC50 = 45 μM for CYP3A4)

  • Bile acid enterohepatic recirculation interference at high doses

Industrial and Research Applications

Pharmaceutical Development

  • Adjuvant in vaccine formulations (enhanced antigen presentation)

  • Nanocarrier systems for hydrophobic drugs (emulsification index = 0.92)

Cosmetic Applications

  • Anti-aging creams (MMP-1 inhibition = 39% at 1% formulation)

  • UV-protective formulations (SPF boost = 2.3× base formula)

Future Research Directions

  • Synthetic biology approaches: Heterologous production in Saccharomyces cerevisiae

  • Targeted drug delivery: Folate-conjugated nanoparticles for cancer therapy

  • Clinical translation: Phase I safety trials in healthy volunteers

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